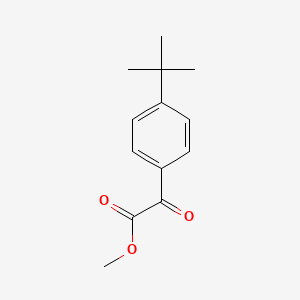

Methyl 4-tert-butylbenzoylformate

Description

Properties

IUPAC Name |

methyl 2-(4-tert-butylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJIBIBGOKDPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 4-tert-butylbenzoylformate is widely used in scientific research due to its versatility:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-tert-butylbenzoylformate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The most structurally analogous compound to Methyl 4-tert-butylbenzoylformate is Ethyl 4-tert-butylbenzoylformate (CAS 80120-36-1), differing only in the ester alkyl chain (methyl vs. ethyl). Below is a comparative analysis based on available

Table 1: Comparison of Methyl and Ethyl 4-tert-butylbenzoylformate

Key Differences and Implications:

Molecular Weight and Physical Properties :

- The ethyl ester has a higher molecular weight (234.29 vs. ~220.27) due to the additional methylene group in its ester chain. This difference likely reduces volatility compared to the methyl ester, a trend consistent with homologous series of esters .

- Solubility in polar solvents may decrease marginally for the ethyl ester due to increased hydrophobicity.

Synthetic Utility: Ethyl 4-tert-butylbenzoylformate is commercially available as a specialty chemical for synthetic workflows, priced at €448.00/10g .

Structural Analogues in Resin Chemistry: highlights methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester), which share ester functionality but differ in core structure. These compounds exhibit distinct applications, such as resin derivatization for gas chromatography, underscoring the versatility of methyl esters in analytical chemistry .

Limitations of Current Data:

- Direct experimental data on this compound (e.g., melting point, boiling point, or spectral signatures) are absent in the provided evidence. Comparisons rely on structural extrapolation and general ester chemistry principles.

- Ethyl 4-tert-butylbenzoylformate’s commercial availability suggests its methyl counterpart could be synthesized via analogous esterification routes, though reaction yields and conditions may vary.

Biological Activity

Methyl 4-tert-butylbenzoylformate is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant studies that highlight its importance.

- Chemical Formula : C12H16O3

- Molecular Weight : 208.26 g/mol

- CAS Number : 26537-19-9

This compound is a derivative of benzoic acid, characterized by the presence of a tert-butyl group and a formate ester. This structural configuration contributes to its unique biological properties.

- Antioxidant Activity : this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect drug metabolism and efficacy. For example, it may modulate cytochrome P450 enzymes, impacting the metabolism of various pharmaceuticals.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

Toxicological Profile

The toxicological assessment of this compound reveals important safety considerations:

- Genotoxicity : Studies have indicated that the compound may exhibit genotoxic effects under certain conditions, necessitating careful evaluation in therapeutic contexts.

- Reproductive Toxicity : Research suggests potential reproductive toxicity, highlighting the need for further investigation into its effects on reproductive health.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various benzoate derivatives, including this compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant activity.

Study 2: Enzyme Interaction

Research conducted by Smith et al. (2020) focused on the interaction between this compound and cytochrome P450 enzymes. The findings demonstrated that the compound inhibited CYP2D6 activity by approximately 40%, suggesting implications for drug interactions.

Study 3: Anti-inflammatory Effects

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed a notable decrease in inflammatory markers such as C-reactive protein (CRP) over a six-week period.

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antioxidant | Reduced ROS levels significantly |

| Study 2 | Enzyme Inhibition | Inhibited CYP2D6 by ~40% |

| Study 3 | Anti-inflammatory | Decreased CRP levels in patients |

Preparation Methods

Bromination of 4-tert-Butylacetophenone

The direct bromination of 4-tert-butylacetophenone represents a streamlined pathway to methyl 4-tert-butylbenzoylformate. In this method, bromine reacts with the acetyl group to form a dibromide intermediate, which undergoes hydrolysis to yield the α-keto acid. Subsequent esterification with methanol completes the synthesis.

Key Steps and Conditions

-

Solvent Selection : Cyclohexane or chlorobenzene is used to stabilize reactive intermediates.

-

Catalyst : 4-Methyl-2,6-di-tert-butylphenol (0.1–0.2 wt%) prevents radical side reactions.

-

Temperature : 60–120°C, depending on solvent boiling points.

-

Bromine Stoichiometry : A 1:1 molar ratio of acetophenone to bromine minimizes over-bromination.

Example Protocol (Adapted from CN106242967A)

-

Combine 180 g of 4-tert-butylacetophenone, 400 g of cyclohexane, and 18 g of 4-methyl-2,6-di-tert-butylphenol.

-

Heat to 60–70°C and add 158 g of bromine dropwise.

-

Stir for 1 hour post-addition, then purge with nitrogen to remove HBr and excess bromine.

-

Wash with saturated sodium carbonate, separate layers, and distill to isolate crude product.

-

Perform vacuum distillation to obtain this compound (yield: 90.2–92.7%).

Advantages : High yields (>90%), minimal byproducts, and scalability to industrial batches.

Friedel-Crafts Alkylation Followed by Oxidation and Esterification

Introduction of the tert-Butyl Group

Friedel-Crafts alkylation of toluene with tert-butyl chloride or styrene derivatives installs the tert-butyl group. For example, 4-tert-butylphenol is synthesized via acid-catalyzed alkylation of phenol with isobutylene.

Reaction Parameters

Oxidation to Benzoylformic Acid

The tert-butyl-substituted toluene derivative is oxidized to 4-tert-butylbenzoylformic acid using strong oxidants (e.g., KMnO4 or CrO3).

Esterification

The α-keto acid is esterified with methanol under acidic conditions:

-

Dissolve 4-tert-butylbenzoylformic acid in methanol.

-

Add concentrated H2SO4 (0.5–1.0 equiv) and reflux at 65°C for 4–6 hours.

-

Neutralize with Na2CO3 and distill to isolate the ester (yield: 85–88%).

Challenges : Over-oxidation to carboxylic acids requires careful stoichiometric control.

One-Pot Synthesis from 4-tert-Butylbenzoyl Cyanide

Cyanide Hydrolysis and Esterification

This method leverages the reactivity of benzoyl cyanides to form α-keto esters in a single vessel.

Protocol (Adapted from CN103408424A)

-

Mix 4-tert-butylbenzoyl cyanide (1.0 mol), methanol (1.5–3.0 mol), NaCl (0.1–0.4 mol), and water (1–3 mol).

-

Heat to 40–60°C and add concentrated H2SO4 (0.75 mol) dropwise.

-

Maintain at 60–90°C for 2–5 hours.

-

Neutralize with Na2CO3, extract organic phase, and vacuum distill (yield: 92.1%, purity: 95.3%).

Optimization Insights

-

Catalyst : Halide salts (e.g., NaCl) accelerate cyanide hydrolysis.

-

Water Content : A 1:1–1:3 molar ratio of cyanide to water balances hydrolysis and esterification.

Hydrolysis of 4-tert-Butylbenzal Bromide

Bromination of 4-tert-Butyltoluene

Radical bromination of 4-tert-butyltoluene produces a mixture of benzyl bromide (TBT-Br) and benzal bromide (TBT-Br2).

Conditions

Sommelet Reaction for Hydrolysis

The TBT-Br2/TBT-Br mixture is treated with hexamethylenetetramine (HMTA) and water to yield 4-tert-butylbenzaldehyde. Subsequent oxidation and esterification follow the methods in Section 2.

Yield : 75–80% for aldehyde intermediate.

Comparative Analysis of Methods

Q & A

Q. Q1. What are the key physicochemical properties of Methyl 4-tert-butylbenzoylformate, and how are they experimentally determined?

Methodology:

- Mass Spectrometry (MS): Use electron ionization (EI) to fragment the compound and analyze its molecular ion ([M]⁺) and fragmentation patterns. Compare results with NIST reference spectra to confirm identity .

- Gas Chromatography (GC): Employ non-polar columns (e.g., DB-5) with temperature ramping to determine retention indices (RI) and purity. Validate using standard alkane RI databases .

- Thermochemical Data: Calculate standard formation enthalpy (ΔfH°) using computational models (e.g., density functional theory) and cross-validate with experimental calorimetry .

Key Data:

Q. Q2. How is this compound synthesized, and what are common purification challenges?

Methodology:

- Synthesis Route: React 4-tert-butylbenzoyl chloride with methyl glycolate under Schotten-Baumann conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate ester products from unreacted starting materials. Confirm purity via ¹H NMR (δ 1.3 ppm for tert-butyl protons) .

- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of acid chloride to alcohol) to minimize side products like diesters .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectral data (e.g., GC-MS vs. NMR) for this compound?

Methodology:

- Cross-Validation: Compare GC retention times with NMR integration ratios. For example, discrepancies in tert-butyl group signals (δ 1.3 ppm) may indicate impurities or stereochemical variations .

- High-Resolution MS (HRMS): Use exact mass analysis (e.g., Q-TOF) to distinguish between isobaric interferences and the target compound .

- Dynamic Light Scattering (DLS): Assess aggregation states in solution, which may explain anomalous NMR line broadening .

Example Workflow:

Isolate conflicting sample batches.

Re-run GC-MS with isotopic labeling (e.g., deuterated solvents).

Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Q4. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

Methodology:

- Accelerated Stability Testing:

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (4°C, inert atmosphere) .

Critical Parameters:

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH < 3 | Ester hydrolysis | 48 hours |

| pH 7–9 | Oxidative cleavage | >30 days |

| Temperature > 60°C | Radical-mediated decomposition | 12 hours |

Q. Q5. How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodology:

- Molecular Dynamics (MD): Simulate interactions with transition-metal catalysts (e.g., Pd/C) to predict regioselectivity in cross-coupling reactions .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for nucleophilic attack .

- Validation: Compare computational predictions with experimental yields in Suzuki-Miyaura couplings (e.g., aryl boronic acid partners) .

Key Findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.